molecular formula C18H10ClF3N6O3 B254006 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No. B254006
M. Wt: 450.8 g/mol
InChI Key: YYLKZPRGJVRBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. It is a triazole derivative that has been synthesized through a multi-step process. The compound has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is not yet fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects
The compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to exhibit anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and diseases. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine. One potential direction is to further investigate its anti-inflammatory properties and potential use as a therapeutic agent for inflammatory diseases. Another potential direction is to explore its anti-tumor properties and potential use as a cancer therapy. Additionally, further research could be conducted to better understand its mechanism of action and potential targets for drug development.

Synthesis Methods

The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves a multi-step process. The starting material is 3-chloro-4-(trifluoromethyl)aniline, which is reacted with sodium azide to form the corresponding azide. The azide is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole to form the intermediate. Finally, the intermediate is reacted with sodium azide and copper(I) chloride to form the target compound.

Scientific Research Applications

The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. These properties make it a promising candidate for further research in the field of medicinal chemistry. The compound has also been found to exhibit good pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent.

properties

Product Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Molecular Formula

C18H10ClF3N6O3

Molecular Weight

450.8 g/mol

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-chloro-4-(trifluoromethyl)phenyl]triazol-4-amine

InChI

InChI=1S/C18H10ClF3N6O3/c19-11-6-9(2-3-10(11)18(20,21)22)28-15(23)14(25-27-28)17-24-16(26-31-17)8-1-4-12-13(5-8)30-7-29-12/h1-6H,7,23H2

InChI Key

YYLKZPRGJVRBMI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N

Origin of Product

United States

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